molecular formula C17H25N5O15P2 B10777299 2'-O-Acetyl adenosine-5-diphosphoribose

2'-O-Acetyl adenosine-5-diphosphoribose

Cat. No.: B10777299
M. Wt: 601.4 g/mol
InChI Key: BFNOPXRXIQJDHO-DLFWLGJNSA-N
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Description

2’-O-Acetyl adenosine-5-diphosphoribose is a compound belonging to the class of organic compounds known as purine nucleotide sugars. These are purine nucleotides bound to a saccharide derivative through the terminal phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Acetyl adenosine-5-diphosphoribose typically involves the protection of hydroxyl groups, followed by selective cleavage and phosphitylation. One common method includes the use of a dilute pyridine solution and iodine to promote metaphosphate formation, followed by intramolecular cyclization to generate the pyrophosphate linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2’-O-Acetyl adenosine-5-diphosphoribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphorylated derivatives, while reduction reactions could produce dephosphorylated analogs .

Scientific Research Applications

2’-O-Acetyl adenosine-5-diphosphoribose has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by activating specific enzymes and ion channels. For instance, it activates NAD-dependent protein deacylase sirtuin-5, which contributes to the regulation of blood ammonia levels during prolonged fasting. This activation occurs through the desuccinylation and deglutarylation of CPS1, thereby increasing CPS1 activity in response to elevated NAD levels .

Properties

Molecular Formula

C17H25N5O15P2

Molecular Weight

601.4 g/mol

IUPAC Name

[(2S,3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2,4-dihydroxyoxolan-3-yl] acetate

InChI

InChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17+/m1/s1

InChI Key

BFNOPXRXIQJDHO-DLFWLGJNSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Canonical SMILES

CC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Origin of Product

United States

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